![molecular formula C14H17N3O2S2 B2796963 N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034537-49-8](/img/structure/B2796963.png)
N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide
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Description
N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C14H17N3O2S2 and its molecular weight is 323.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
The synthesis of 1,3,4-thiadiazole derivatives involving this compound has led to interesting findings related to antimicrobial properties. Researchers have tested these derivatives against various microorganisms, including Escherichia coli (E. coli), Bacillus mycoides (B. mycoides), and Candida albicans (C. albicans). Notably, some of the synthesized compounds exhibited superior antimicrobial activity compared to others .
Medicinal Chemistry
1,3,4-Thiadiazoles, formed via reactions of hydrazonoyl halides with potassium thiocyanate, have gained attention in medicinal chemistry. These compounds possess diverse biological properties, including anthelmintic, antiarthropodal, and fungicidal activities. Their chemical reactivity makes them intriguing for drug development .
Industrial Applications
Hydrazonoyl halides, such as the precursor used in the synthesis of our compound, have industrial relevance. Their chemical versatility allows for the creation of various nitrogen-, oxygen-, sulfur-, and selenium-containing compounds. Researchers explore their potential applications in industries beyond pharmaceuticals .
Heterocyclic Chemistry
The compound’s structure, containing both an oxadiazole ring and a thianyl group, falls within the realm of heterocyclic chemistry. Understanding its reactivity and properties contributes to broader knowledge in this field .
Imidazole Derivatives
While not directly related to our compound, imidazole derivatives share similarities with 1,3,4-thiadiazoles. Imidazole, a five-membered heterocyclic moiety, has applications in drug design and bioactive compounds. Researchers continue to explore its therapeutic potential .
One-Pot Synthesis Methods
The compound’s synthesis involves one-pot methods, which are efficient and environmentally friendly. Researchers have developed strategies for creating 2-(1,2,4-oxadiazol-5-yl)anilines via reactions of amidoximes with isatoic anhydrides. Such synthetic approaches contribute to green chemistry practices .
properties
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c18-12(7-10-1-4-21-9-10)15-8-13-16-14(17-19-13)11-2-5-20-6-3-11/h1,4,9,11H,2-3,5-8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXALJCNNQIBMAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide |
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